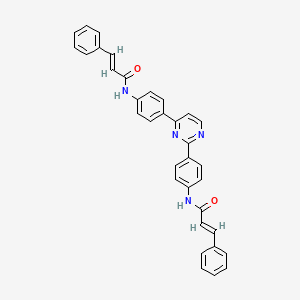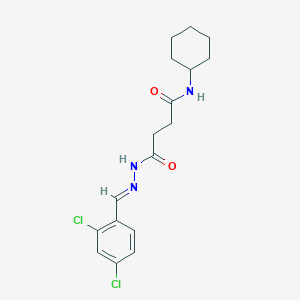
(2E,2'E)-N,N'-(pyrimidine-2,4-diyldibenzene-4,1-diyl)bis(3-phenylprop-2-enamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE is a complex organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various pharmacologically active compounds. This particular compound features a conjugated system of double bonds and aromatic rings, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE typically involves the Claisen-Schmidt condensation reaction. This reaction is a key method for forming 1,3-diphenyl-2-propene-1-ones (chalcones) from suitable acetophenones and benzaldehydes . The reaction conditions generally include:
Reactants: Acetophenone derivatives and benzaldehyde derivatives.
Catalyst: Sodium hydroxide (NaOH) in ethanol.
Temperature: Room temperature.
Reaction Time: Approximately 20 hours.
The reaction mixture is then poured into ice-cold water, and the pH is adjusted to around 2 using hydrochloric acid (HCl). The resulting solid is separated, dissolved in dichloromethane (CH₂Cl₂), washed with a saturated solution of sodium bicarbonate (NaHCO₃), and evaporated to dryness. The residue is recrystallized from a methanol/chloroform mixture to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chalcone synthesis can be applied. These methods typically involve:
Batch or continuous flow reactors: to control reaction conditions precisely.
Purification techniques: such as crystallization, distillation, and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce saturated hydrocarbons.
科学研究应用
(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE has several scientific research applications:
Biology: Exhibits biological activities such as anti-inflammatory, antimitotic, and antimalarial properties.
Medicine: Potential use in developing new pharmaceuticals due to its diverse biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, which can affect cellular functions. It may interact with enzymes, receptors, and other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one (DPNP)
- (2E,2’E)-3,3’-(1,4-Phenylene)bis(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one)
Uniqueness
(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE is unique due to its specific structural features, including the presence of multiple aromatic rings and a conjugated system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C34H26N4O2 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC 名称 |
(E)-3-phenyl-N-[4-[2-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]pyrimidin-4-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C34H26N4O2/c39-32(21-11-25-7-3-1-4-8-25)36-29-17-13-27(14-18-29)31-23-24-35-34(38-31)28-15-19-30(20-16-28)37-33(40)22-12-26-9-5-2-6-10-26/h1-24H,(H,36,39)(H,37,40)/b21-11+,22-12+ |
InChI 键 |
NXOCDZRJVVBWIB-XHQRYOPUSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)NC(=O)/C=C/C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)NC(=O)C=CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B11546548.png)
![(1S,2S,3aR)-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11546560.png)
![4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546561.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}methanesulfonamide](/img/structure/B11546563.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11546576.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546592.png)
![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11546597.png)
![ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11546602.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11546604.png)
![(2R,3R,10bS)-3-acetyl-2-(4-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11546606.png)

![(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11546625.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B11546626.png)
![Acetic acid, [3-(2,4-dimethyl-5-oxazolylcarbonyl)-5-benzofuryl] ester](/img/structure/B11546634.png)
